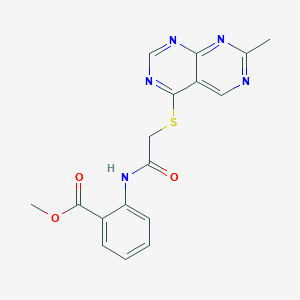

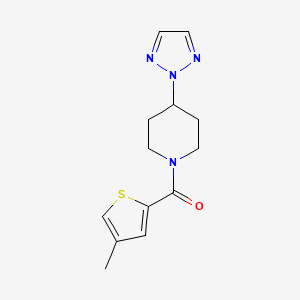

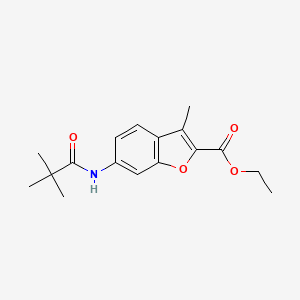

N-(4-bromophenyl)-8-methoxy-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-bromophenyl)-8-methoxy-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a quinoline derivative that possesses unique properties, which make it a valuable tool in scientific investigations.

Scientific Research Applications

Synthesis and Characterization

Quinoline derivatives, including those with bromophenyl and methoxy groups, are often synthesized for their interesting chemical properties and potential applications. For instance, the synthesis of oxazine, thiazine, and quinoxaline derivatives containing a benzyl fragment from 3-aryl-2-bromopropanoic acids demonstrates the versatility of bromophenyl compounds in creating a variety of heterocyclic compounds (Pokhodylo et al., 2021). These synthetic methodologies can be adapted to synthesize N-(4-bromophenyl)-8-methoxy-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine and explore its unique properties.

Antimicrobial and Antitubercular Activities

Research on quinoline derivatives also focuses on their biological activities, including antimicrobial and antitubercular effects. A study on the synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential antitubercular agents showcases the interest in quinoline compounds for combating infectious diseases (Karkara et al., 2020). Such research indicates the potential for this compound to be explored in similar contexts.

Fluorescence and Photophysical Studies

Quinoline derivatives are often studied for their photophysical properties due to their potential applications in fluorescent labeling and sensing. The novel stable fluorophore 6-methoxy-4-quinolone, with strong fluorescence across a wide pH range, illustrates the application of quinoline compounds in biomedical analysis and labeling (Hirano et al., 2004). This suggests that the specific compound could have similar applications in fluorescence-based research.

Catalysis and Organic Synthesis

Quinoline derivatives play a significant role in catalysis and the synthesis of complex organic molecules. For example, the palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines demonstrates the utility of bromophenyl-quinoline compounds in facilitating efficient organic transformations (Wang et al., 2003). This aspect could be relevant to exploring the catalytic and synthetic applications of this compound.

Safety and Hazards

properties

IUPAC Name |

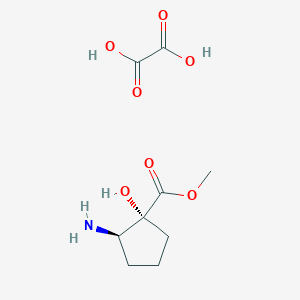

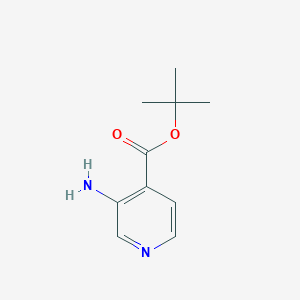

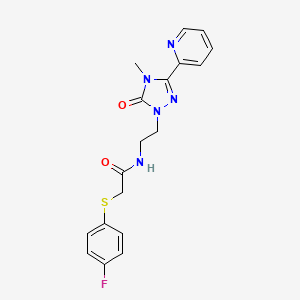

methyl 2-[[2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c1-10-18-7-12-15(21-10)19-9-20-16(12)26-8-14(23)22-13-6-4-3-5-11(13)17(24)25-2/h3-7,9H,8H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMLVGOCXLNXHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)

![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)

![methyl 5-cyano-4-(4-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2750330.png)